molecular formula C20H22N2O3S B12196773 5-isopropyl-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide

5-isopropyl-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B12196773
M. Wt: 370.5 g/mol
InChI Key: NTIJYPXBBRJMJK-UHFFFAOYSA-N
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Description

5-isopropyl-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a quinoline moiety, which is often associated with biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups on the benzene or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

5-isopropyl-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s quinoline moiety makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.

    Medicine: Its potential antimicrobial properties are of interest for developing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with the synthesis of folic acid in microorganisms, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-isopropyl-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide stands out due to the presence of the quinoline moiety, which is known for its significant biological activity. This makes it a more potent candidate for applications in medicinal chemistry and biological research.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

2-methoxy-4-methyl-5-propan-2-yl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C20H22N2O3S/c1-13(2)17-11-20(19(25-4)9-14(17)3)26(23,24)22-16-10-15-7-5-6-8-18(15)21-12-16/h5-13,22H,1-4H3

InChI Key

NTIJYPXBBRJMJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)OC

Origin of Product

United States

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